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Compound of Interest

Compound Name: 2-Amino-5-chloronicotinaldehyde

Cat. No.: B104992

Introduction

2-Amino-5-chloronicotinaldehyde is a substituted pyridine derivative of significant interest in
medicinal chemistry and materials science. Its unique electronic and structural features, arising
from the interplay of the electron-donating amino group, the electron-withdrawing chloro and
aldehyde groups, and the pyridine ring, make it a valuable building block for the synthesis of
novel bioactive compounds and functional materials. A thorough understanding of its
spectroscopic properties is paramount for its unambiguous identification, purity assessment,
and the structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 2-Amino-5-chloronicotinaldehyde, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of
this data is presented from the perspective of a Senior Application Scientist, emphasizing the
causal relationships between molecular structure and spectral features. While direct
experimental spectra for this specific compound are not widely available in public databases,
this guide will leverage established spectroscopic principles and data from closely related
analogs, such as 2-amino-5-chloropyridine and nicotinaldehyde, to provide a robust and
predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Amino-5-chloronicotinaldehyde, both *H and 3C NMR provide
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critical information about the electronic environment of each nucleus, confirming the
substitution pattern and the presence of key functional groups.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring high-quality NMR data for a sample like 2-Amino-5-
chloronicotinaldehyde would be as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent, such as deuterated chloroform (CDCIls) or deuterated dimethyl sulfoxide
(DMSO-de). The choice of solvent is critical; DMSO-ds is often preferred for its ability to
dissolve a wide range of compounds and to allow for the observation of exchangeable
protons (e.g., -NH-2).

 Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.

e 'H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Obtain a proton-decoupled 13C NMR spectrum. A larger number of
scans will be required due to the lower natural abundance of the 13C isotope. The use of
polarization transfer techniques, such as DEPT (Distortionless Enhancement by Polarization
Transfer), can aid in distinguishing between CH, CHz, and CHs groups.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 2-Amino-5-chloronicotinaldehyde in DMSO-ds is
summarized in the table below. Chemical shifts (8) are referenced to tetramethylsilane (TMS) at
0.00 ppm.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b104992?utm_src=pdf-body
https://www.benchchem.com/product/b104992?utm_src=pdf-body
https://www.benchchem.com/product/b104992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Coupling

Proton _ . o _
_ Chemical Shift Multiplicity Constant (J, Integration

Assignment

(3, ppm) Hz)
H-aldehyde 9.8-10.2 Singlet (s) - 1H
H-6 (Pyridine) 8.0-8.2 Doublet (d) ~2.5 1H
H-4 (Pyridine) 7.8-8.0 Doublet (d) ~2.5 1H

Broad Singlet (br

-NH:2 6.5-7.5 - 2H

s)

Interpretation of the *H NMR Spectrum

The predicted *H NMR spectrum reveals several key structural features:

» Aldehyde Proton: A highly deshielded singlet is expected in the region of 9.8-10.2 ppm. This
downfield shift is characteristic of an aldehyde proton directly attached to an aromatic ring, a
consequence of the magnetic anisotropy of the carbonyl group and the electron-withdrawing
nature of the pyridine ring.

e Pyridine Protons: The two protons on the pyridine ring, H-4 and H-6, are expected to appear
as doublets in the aromatic region (7.8-8.2 ppm). Their mutual coupling (meta-coupling)
would result in a small coupling constant (J) of approximately 2.5 Hz. The specific chemical
shifts are influenced by the electronic effects of the substituents. The aldehyde group at C-3
will deshield the adjacent H-4, while the amino group at C-2 will have a shielding effect. The
chloro group at C-5 will deshield the adjacent H-4 and H-6.

e Amino Protons: The protons of the primary amino group are expected to appear as a broad
singlet in the range of 6.5-7.5 ppm. The broadness of this signal is due to quadrupole
broadening from the *N nucleus and chemical exchange with residual water in the solvent.
The integration of this peak corresponding to two protons confirms the presence of the -NH:z

group.

Caption: Molecular structure of 2-Amino-5-chloronicotinaldehyde with proton numbering.

Predicted *C NMR Spectral Data
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The predicted 3C NMR spectrum of 2-Amino-5-chloronicotinaldehyde is summarized below.

Carbon Assignment Predicted Chemical Shift (o, ppm)
C=0 (Aldehyde) 190 - 195
C-2 (Pyridine) 158 - 162
C-6 (Pyridine) 148 - 152
C-4 (Pyridine) 138 - 142
C-5 (Pyridine) 120 - 125
C-3 (Pyridine) 115-120

Interpretation of the **C NMR Spectrum

The 13C NMR spectrum provides a complementary and confirmatory view of the molecular
structure:

o Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon, appearing
in the far downfield region of 190-195 ppm.

o Pyridine Carbons: The chemical shifts of the pyridine carbons are highly dependent on the
attached substituents.

o C-2: Attached to the electron-donating amino group, this carbon is expected to be
significantly shielded compared to an unsubstituted pyridine, but its direct attachment to
the electronegative nitrogen of the ring keeps it relatively downfield (158-162 ppm).

o C-6: This carbon is adjacent to the ring nitrogen and is expected to be deshielded (148-
152 ppm).

o C-4: Influenced by the chloro and aldehyde groups, this carbon will also be in the
downfield aromatic region (138-142 ppm).

o C-5: The carbon bearing the chloro substituent will be deshielded due to the
electronegativity of chlorine (120-125 ppm).
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o C-3: The carbon attached to the aldehyde group will be deshielded by the carbonyl, but its
position relative to the other substituents places it in the more upfield region of the
aromatic carbons (115-120 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

o Sample Preparation: For a solid sample, the most common method is Attenuated Total
Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.qg.,
diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small
amount of the sample with dry potassium bromide and pressing it into a transparent disk.

 Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded
and subtracted from the sample spectrum.

Predicted IR Spectral Data

Based on the known vibrational modes of 2-amino-5-chloropyridine and aromatic aldehydes,
the following characteristic absorption bands are expected for 2-Amino-5-
chloronicotinaldehyde.
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Wavenumber (cm~?) Vibrational Mode Intensity

N-H stretching (asymmetric )
3450 - 3300 _ Medium
and symmetric)

3100 - 3000 Aromatic C-H stretching Medium-Weak
2850 - 2750 Aldehyde C-H stretching Weak (often two bands)
1680 - 1660 C=0 stretching (aldehyde) Strong

N-H bending and C=C/C=N )
1620 - 1580 ) } Medium-Strong
ring stretching

1500 - 1400 C=C/C=N ring stretching Medium-Strong
850 - 800 C-H out-of-plane bending Strong
750 - 700 C-Cl stretching Medium-Strong

Interpretation of the IR Spectrum

The IR spectrum provides a clear fingerprint of the functional groups present:

e N-H Stretching: Two distinct bands in the 3450-3300 cm~1 region are characteristic of the
asymmetric and symmetric stretching vibrations of a primary amino group.

e C-H Stretching: Aromatic C-H stretches appear just above 3000 cm~1. The characteristic,
and often weaker, C-H stretching bands of the aldehyde group are expected between 2850
and 2750 cm~1,

o Carbonyl Stretching: A very strong and sharp absorption band in the 1680-1660 cm~? range
is the hallmark of the C=0 stretching vibration of the aldehyde. Conjugation with the pyridine
ring lowers this frequency from that of a simple aliphatic aldehyde.

e Ring Vibrations: The complex pattern of bands in the 1620-1400 cm~1 region arises from the
C=C and C=N stretching vibrations of the pyridine ring, as well as the N-H bending
(scissoring) vibration of the amino group.
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» Fingerprint Region: The region below 1000 cm~* contains a wealth of information. A strong
band in the 850-800 cm~1 region is indicative of the out-of-plane C-H bending of the
substituted pyridine ring. The C-ClI stretching vibration is also expected in this region,
typically between 750 and 700 cm~1.

[M-CHOl+ (m/z 127/129) ——=#| [M-CHO-CI]+ (m/z 92)

MI+ (m/z 156/158) | _co
T [M-COJ+ (m/z 128/130)

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-
chloronicotinaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104992#spectroscopic-data-nmr-ir-ms-of-2-amino-5-
chloronicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b104992?utm_src=pdf-body-img
https://www.benchchem.com/product/b104992#spectroscopic-data-nmr-ir-ms-of-2-amino-5-chloronicotinaldehyde
https://www.benchchem.com/product/b104992#spectroscopic-data-nmr-ir-ms-of-2-amino-5-chloronicotinaldehyde
https://www.benchchem.com/product/b104992#spectroscopic-data-nmr-ir-ms-of-2-amino-5-chloronicotinaldehyde
https://www.benchchem.com/product/b104992#spectroscopic-data-nmr-ir-ms-of-2-amino-5-chloronicotinaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b104992?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

